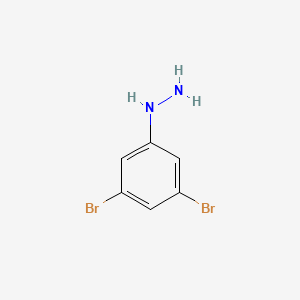
3-(4-Bromophenoxy)piperidine
Vue d'ensemble
Description
3-(4-Bromophenoxy)piperidine is a synthetic organic compound with the CAS number 946714-44-9 . It has a molecular weight of 256.14 . The IUPAC name for this compound is 3-(4-bromophenoxy)piperidine .
Molecular Structure Analysis
The InChI code for 3-(4-Bromophenoxy)piperidine is 1S/C11H14BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-(4-Bromophenoxy)piperidine has a molecular weight of 256.14 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Safety and Hazards
While specific safety and hazard information for 3-(4-Bromophenoxy)piperidine was not found, it’s generally advisable to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Always use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Piperidine derivatives, including 3-(4-Bromophenoxy)piperidine, continue to be of interest in the fields of chemistry and pharmacology due to their presence in a variety of pharmaceuticals . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and investigating their potential applications in medicine and other fields.
Propriétés
IUPAC Name |
3-(4-bromophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGPKBGDUAIXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647908 | |
| Record name | 3-(4-Bromophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)piperidine | |
CAS RN |
946714-44-9 | |
| Record name | 3-(4-Bromophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine](/img/structure/B1629527.png)

![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulphate](/img/no-structure.png)







![1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B1629547.png)
![[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1629548.png)